N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854600
InChI: InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)10(3)5-8-2/h4-5H,1-3H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide

CAS No.:

Cat. No.: VC15854600

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name N,N'-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)methanimidamide
Standard InChI InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)10(3)5-8-2/h4-5H,1-3H3
Standard InChI Key PETDISIRXDLWPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)N(C)C=NC

Introduction

N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide is a chemical compound with the molecular formula C7H11N3O. It is primarily used in research settings due to its unique structural properties and potential applications in various fields, including organic chemistry and pharmaceutical research. Despite its limited availability in mainstream scientific literature, this compound is of interest for its potential biological activities and chemical reactivity.

Biological Activity and Potential Applications

While specific biological activities of N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide have not been extensively reported, compounds with similar structural motifs have shown potential in various biological assays. For instance, isoxazole derivatives have been explored for their anticancer and antiviral properties, and formimidamide-related compounds have been studied for their interaction with enzymes and receptors.

Research Findings and Future Directions

Given the limited availability of specific research findings on N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide, further studies are needed to fully explore its chemical and biological properties. Future research could focus on its synthesis optimization, biological screening, and potential applications in drug discovery or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator